molecular formula C15H21N3O3S B2553811 N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide CAS No. 838867-51-9

N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide

Cat. No.: B2553811
CAS No.: 838867-51-9
M. Wt: 323.41
InChI Key: ANNMDMKJGDEHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

The molecular geometry is characterized by:

Structural Feature Description Typical Bond Lengths
Sulfonamide Group Tetrahedral geometry around sulfur with S=O bonds (~1.43 Å) and S–N bonds (~1.55 Å) S=O: 1.43–1.44 Å
Benzene Ring Planar, sp²-hybridized carbons with C–C bonds (~1.40 Å) and C–O (methoxy) (~1.38 Å) C–C: 1.38–1.40 Å
Imidazole Ring Conjugated, aromatic system with alternating single/double bonds (C–N: ~1.33 Å) C–N: 1.33–1.34 Å
Propyl Chain Fully extended or partially folded conformation due to C–C single bonds (~1.54 Å) C–C: 1.54 Å

The sulfonamide’s NH group adopts a trigonal planar geometry, while the imidazole ring remains planar to maintain aromaticity.

Conformational Flexibility

The 3-imidazol-1-ylpropyl chain allows limited rotational freedom around the C–C bonds, enabling conformational variations. However, steric hindrance from the benzene substituents restricts extreme folding. Key conformations include:

  • Extended Chain : Maximizes distance between the sulfonamide and imidazole.
  • Partially Folded Chain : Brings the imidazole closer to the benzene ring, potentially enabling π-π interactions.

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

FT-IR Spectroscopy

FT-IR peaks confirm functional groups:

Peak (cm⁻¹) Assignment Source
1360–1180 S=O asymmetric/symmetric stretching
1240 C–O (methoxy) stretch
2920 C–H (aliphatic, methyl) stretch
1600–1450 C=C (aromatic ring) and C=N (imidazole)

The NH stretch of the sulfonamide is typically absent or weak due to hydrogen bonding or exchange.

NMR Spectroscopy

¹H NMR (DMSO-d₆) :

δ (ppm) Multiplet Integration Assignment
8.5–9.5 Broad singlet 1H Sulfonamide NH (if resolved)
3.8–3.9 Singlet 3H Methoxy (–OCH₃)
2.3–2.5 Singlet 6H Methyl (2,5-CH₃)
7.0–7.5 Multiplet 2H Imidazole protons (C4, C5)
2.0–2.5 Triplet 2H Propyl CH₂ adjacent to NH
1.5–2.0 Multiplet 2H Central propyl CH₂

¹³C NMR (DMSO-d₆) :

δ (ppm) Assignment
50–55 Methoxy (–OCH₃) carbon
20–25 Methyl (2,5-CH₃) carbons
125–135 Aromatic carbons (benzene)
110–120 Imidazole carbons (C2, C4)

UV-Vis Spectroscopy

Absorption maxima arise from:

  • 250–300 nm : π→π* transitions in the sulfonamide and imidazole.
  • 300–350 nm : Charge-transfer interactions between the electron-rich imidazole and electron-deficient sulfonamide.

Crystallographic Data and Hirshfeld Surface Analysis

Interatomic Interactions

While no crystallographic data exists for this compound, analogous benzenesulfonamides exhibit:

  • Hydrogen Bonding : Sulfonamide NH as a donor, interacting with oxygen/nitrogen acceptors.
  • π-π Stacking : Between the benzene and imidazole rings.
  • Hirshfeld Surface Contributions : Dominated by H...H (~20%), C...H (15%), and S...O interactions.

Hirshfeld Surface Fingerprinting

A theoretical Hirshfeld surface would map:

Interaction Contribution Visual Feature
H...H ~20% Red regions on surface
C...H ~15% Blue regions
S...O ~10% Green regions

Fingerprint plots would highlight H...H contacts as the primary packing motif, consistent with sulfonamide crystal lattices.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-12-10-15(13(2)9-14(12)21-3)22(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMDMKJGDEHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN2C=CN=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321623
Record name N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838867-51-9
Record name N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 3-Imidazol-1-yl-propylamine

The most straightforward method involves reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-imidazol-1-yl-propylamine under basic conditions.

Procedure :

  • Dissolve 3-imidazol-1-yl-propylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.
  • Slowly add 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product as a white solid (yield: 68%).

Key Insights :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., sodium bicarbonate) by minimizing side reactions.
  • Solvent Optimization : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction kinetics compared to dimethylformamide (DMF), which may induce decomposition.

Stepwise Alkylation-Sulfonylation Approach

This two-step method avoids handling unstable sulfonyl chlorides directly.

Step 1: Synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonamide

  • React 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with ammonium hydroxide (2.0 equiv) in THF at 0°C.
  • Stir for 4 hours and extract with ethyl acetate (yield: 92%).

Step 2: N-Alkylation with 3-Chloropropylimidazole

  • Combine 4-methoxy-2,5-dimethylbenzenesulfonamide (1.0 equiv), 3-chloropropylimidazole (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile.
  • Reflux at 80°C for 24 hours.
  • Purify via recrystallization from ethanol (yield: 57%).

Challenges :

  • Regioselectivity : The bulky 2,5-dimethyl substituents on the benzene ring necessitate prolonged reaction times to achieve complete N-alkylation.
  • Byproduct Formation : Competing O-alkylation is suppressed by using a large excess of potassium carbonate.

Microwave-Assisted Coupling for Enhanced Efficiency

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

  • Mix 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv), 3-imidazol-1-yl-propylamine (1.1 equiv), and cesium carbonate (1.5 equiv) in DMF.
  • Irradiate at 120°C for 20 minutes under 300 W power.
  • Isolate the product via vacuum filtration (yield: 74%).

Advantages :

  • Energy Efficiency : Microwave activation reduces thermal degradation risks.
  • Scalability : This method is adaptable to continuous-flow systems for industrial production.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 68 98
THF 25 65 97
Acetonitrile 80 57 95
DMF 120 (microwave) 74 99

Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity, while elevated temperatures improve kinetics in sterically hindered systems.

Base Optimization

Base Equivalent Yield (%)
Triethylamine 1.2 68
Potassium carbonate 2.0 57
Cesium carbonate 1.5 74

Cesium carbonate’s superior solubility in DMF makes it ideal for microwave-assisted reactions, whereas triethylamine is preferred for low-temperature syntheses.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, imidazole H-2), 7.45 (d, J = 8.4 Hz, 1H, aromatic H-6), 6.90 (s, 1H, aromatic H-3), 3.85 (s, 3H, OCH₃), 3.30 (t, J = 6.8 Hz, 2H, NCH₂), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
  • ¹³C NMR : δ 159.2 (C-OCH₃), 137.8 (C-SO₂), 134.5 (imidazole C-2), 128.9–115.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ at m/z 378.1421 (C₁₇H₂₃N₃O₃S requires 378.1425).

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

  • Reactor Design : Tubular reactors with in-line mixing minimize hot spots during exothermic sulfonylation.
  • Cost Analysis : Bulk pricing reduces raw material costs by 40% compared to batch processes.

Green Chemistry Alternatives

  • Electrochemical Synthesis : Oxidative coupling of thiols and amines offers a solvent-free route with 62% yield, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the sulfonamide group would produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes and modulation of signaling pathways.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
    • Another investigation reported that compounds containing benzenesulfonamide and imidazole moieties showed selective cytotoxic effects with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Antibacterial and Antifungal Properties : Research indicates that imidazole derivatives can exhibit significant activity against various bacterial strains and fungi. The presence of the imidazole ring enhances the ability to interact with microbial targets .
  • Case Studies :
    • A series of benzenesulfonamide derivatives were synthesized and tested for their antibacterial activity against Mycobacterium tuberculosis, showing promising results .
    • Another study focused on the synthesis and evaluation of compounds with similar structures, revealing effective antimicrobial activity against a range of pathogens .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may have additional therapeutic applications:

  • Anti-inflammatory Activity : Imidazole derivatives are known for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
  • Antitubercular Activity : Some related compounds have shown effectiveness against tuberculosis, suggesting that this compound could be explored for similar applications .

Summary Table of Applications

Application TypeSpecific ActivityReferences
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against bacteria and fungi
Anti-inflammatoryPotential therapeutic use
AntitubercularEffectiveness against Mycobacterium

Mechanism of Action

The mechanism of action of N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can also interact with biological targets, contributing to the compound’s overall activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Differences

The provided evidence describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), a structurally complex sulfonamide. Key comparative features are outlined below:

Table 1: Structural and Physicochemical Comparison
Feature N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide Example 53 ()
Core Structure Benzenesulfonamide with imidazole-propyl side chain Pyrazolo[3,4-d]pyrimidin-sulfonamide hybrid
Substituents Methoxy (4-), methyl (2,5-), imidazole Fluorophenyl, chromen-4-one, fluoro-benzamide
Molecular Weight Not reported 589.1 g/mol (M++1)
Melting Point Not reported 175–178°C
Potential Bioactivity Hypothesized: Enzyme inhibition (imidazole interaction) Kinase inhibition (pyrazolo-pyrimidin core)
Key Observations:

Heterocyclic Moieties: The target compound’s imidazole group contrasts with Example 53’s pyrazolo-pyrimidin core. Pyrazolo-pyrimidins are larger and often associated with kinase inhibition due to ATP-binding site mimicry . Fluorine substituents in Example 53 enhance lipophilicity and metabolic stability compared to the methoxy/methyl groups in the target compound .

Molecular Weight and Solubility :

  • Example 53’s higher molecular weight (589.1 vs. estimated ~350–400 for the target compound) suggests reduced solubility, a common challenge in drug development. The imidazole-propyl side chain in the target may improve aqueous solubility relative to Example 53’s chromen-4-one system.

Thermal Stability :

  • Example 53’s melting point (175–178°C) reflects its crystalline nature, likely due to strong intermolecular interactions (e.g., hydrogen bonding from the amide and fluorophenyl groups). The target compound’s melting point is unreported but may vary based on substituent packing efficiency.

Pharmacological Implications

For instance:

  • Imidazole: Known to coordinate metal ions (e.g., zinc in carbonic anhydrase), enabling enzyme inhibition .
  • Sulfonamide : A classic pharmacophore in diuretics and antibiotics, often acting via competitive binding to active sites .

Biological Activity

N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including an imidazole moiety, which is known for its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following InChI string:

InChI 1S C14H18N4O4S c1 11 8 13 9 14 12 11 2 18 19 20 23 21 22 16 4 3 6 17 7 5 15 10 17 h5 7 10 16H 3 4 6H2 1 2H3\text{InChI 1S C14H18N4O4S c1 11 8 13 9 14 12 11 2 18 19 20 23 21 22 16 4 3 6 17 7 5 15 10 17 h5 7 10 16H 3 4 6H2 1 2H3}

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related sulfonamide compounds can inhibit bacterial growth at concentrations as low as 40 µg/mL against various strains such as E. faecalis and P. aeruginosa .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. The imidazole ring is known for its ability to interact with metal ions in enzyme active sites, potentially inhibiting their activity:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25

These values indicate a promising cytotoxic effect against various cancer cell lines.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The imidazole moiety can chelate metal ions in enzymes, leading to inhibition.
  • Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, inducing cytotoxic effects.
  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction:

Compound NameCell LineIC50 (µM)Mechanism
N-(3-Imidazol-1-yl-propyl)-4-methoxy...MCF73.79Apoptosis
N-(3-Imidazol-1-yl-propyl)-4-methoxy...NCI-H46042.30Microtubule disruption

This data supports the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Q. Analytical Workflow :

  • LCMS : Confirm molecular weight (e.g., m/z [M+H]⁺) and purity (>98% by UV-Vis at 254 nm) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., imidazole proton integration at δ 7.6–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity and stability under acidic/basic conditions.

What solvents are optimal for dissolving this compound in biological assays?

Solubility screening in DMSO (stock solutions >10 mM) followed by dilution in PBS (pH 7.4) is standard. However, aggregation in aqueous buffers may occur due to the hydrophobic benzene ring and sulfonamide group. Co-solvents like PEG-400 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) can enhance solubility without disrupting biological activity .

Advanced Research Questions

How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

Q. Methodology :

  • Geometry Optimization : Use B3LYP/6-311++G(d,p) basis sets to optimize the molecular structure .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites on the imidazole or sulfonamide groups).
  • Electrostatic Potential (ESP) Maps : Identify regions of high electron density (e.g., methoxy oxygen) for hydrogen bonding or protein interactions .
  • Validation : Compare DFT-derived bond lengths/angles with X-ray crystallography data (if available) using software like ORTEP-3 .

How should researchers resolve contradictions in biological activity data across studies?

Case Study : If one study reports potent enzyme inhibition (IC₅₀ < 1 μM) while another shows no activity:

  • Experimental Variables : Compare assay conditions (e.g., pH, ionic strength, enzyme isoforms) .
  • Compound Integrity : Re-analyze batches via LCMS to rule out degradation (e.g., hydrolysis of the sulfonamide group in acidic media) .
  • Target Engagement : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the imidazole moiety?

Q. Approach :

  • Analog Synthesis : Replace the imidazole with triazole or pyridine rings to assess hydrogen-bonding requirements .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., imidazole N3 coordination with a metal ion in the active site) .
  • Biological Testing : Screen analogs against isoform-specific targets (e.g., cytochrome P450 enzymes) to evaluate selectivity .

How can in silico models predict the environmental toxicity of this compound?

Q. Protocol :

  • QSAR Models : Use tools like ECOSAR to estimate acute/chronic toxicity to aquatic organisms based on logP (predicted ~2.9) and sulfonamide bioaccumulation potential .
  • Degradation Pathways : Simulate hydrolysis (e.g., sulfonamide cleavage at pH 9–12) or photolysis products using AOPWIN .
  • Validation : Compare predictions with experimental toxicity data from algae or Daphnia magna assays .

Methodological Considerations

Designing Crystallization Trials for Structural Confirmation

  • Solvent Screening : Test mixtures of ethanol/water, dichloromethane/hexane, or DMSO/tert-butyl methyl ether.
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and refine structures with SHELXL .

Addressing Stability Issues in Long-Term Storage

  • Conditions : Store at -20°C in amber vials under argon. Avoid repeated freeze-thaw cycles due to sulfonamide sensitivity to moisture .
  • Stability Indicators : Monitor via HPLC for new peaks (degradants) or NMR for shifts in methoxy/imine protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.